molecular formula C13H13NOS2 B2360961 N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide CAS No. 1209208-45-6

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide

Cat. No.: B2360961
CAS No.: 1209208-45-6
M. Wt: 263.37
InChI Key: DQJOPZQMXCKFII-UHFFFAOYSA-N
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Description

“N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide and related compounds have been studied for their unique reactivity and synthesis pathways in organic chemistry. For instance, N-(2-Thienyl)allene carboxamides, structurally similar to the compound , undergo an Intramolecular Diels–Alder reaction, showcasing the versatility of the thiophene nucleus as both a diene and a dienophile depending on the substituents in the allenic ω-position (Himbert, Schlindwein, & Maas, 1990). This reaction pathway highlights the potential for synthesizing complex heterocyclic structures which are prevalent in many pharmaceuticals and materials.

Antimicrobial Applications

Compounds containing thiophene-3-carboxamide structures have been explored for their antimicrobial properties. A study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated effective antibacterial activity against a variety of microorganisms, suggesting potential applications in developing new antimicrobial agents. The research involved characterization through X-ray diffraction and spectroscopic techniques, along with theoretical DFT calculations to understand the molecular geometry and chemical activity parameters, showcasing the compound's potential in pharmaceutical contexts (Cakmak et al., 2022).

Advanced Material Synthesis

The unique chemical structure of thiophene-based carboxamides lends itself to the synthesis of advanced materials. For instance, the synthesis and characterization of compounds that undergo dearomatising cyclisation, such as lithiated thiophenecarboxamides, have been explored for their potential in creating novel materials with unique properties (Clayden, Turnbull, Helliwell, & Pinto, 2004). These materials could have applications in organic electronics, sensors, and other high-tech fields due to their unique electronic and structural characteristics.

Future Directions

Thiophene-based analogs, such as “N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-3-carboxamide”, continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-12(10-3-7-16-8-10)14-9-13(4-5-13)11-2-1-6-17-11/h1-3,6-8H,4-5,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJOPZQMXCKFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CSC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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